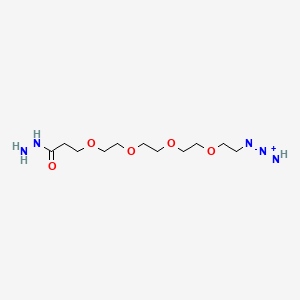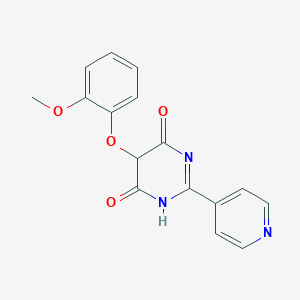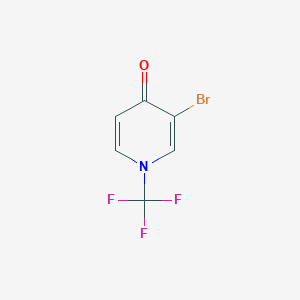
3-Bromo-1-(trifluoromethyl)pyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-(trifluoromethyl)pyridin-4(1H)-one is a chemical compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the first position of the pyridine ring, along with a ketone group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(trifluoromethyl)pyridin-4(1H)-one typically involves the bromination of 1-(trifluoromethyl)pyridin-4(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-Bromo-1-(trifluoromethyl)pyridin-4(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 3-azido-1-(trifluoromethyl)pyridin-4(1H)-one.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-bromo-1-(trifluoromethyl)pyridin-4(1H)-ol.
科学的研究の応用
3-Bromo-1-(trifluoromethyl)pyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 3-Bromo-1-(trifluoromethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- 3-Chloro-1-(trifluoromethyl)pyridin-4(1H)-one
- 3-Iodo-1-(trifluoromethyl)pyridin-4(1H)-one
- 3-Fluoro-1-(trifluoromethyl)pyridin-4(1H)-one
Uniqueness
3-Bromo-1-(trifluoromethyl)pyridin-4(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions, making it a valuable compound for specific applications .
特性
分子式 |
C6H3BrF3NO |
|---|---|
分子量 |
241.99 g/mol |
IUPAC名 |
3-bromo-1-(trifluoromethyl)pyridin-4-one |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-3-11(6(8,9)10)2-1-5(4)12/h1-3H |
InChIキー |
PUWLHDWHUKXQNC-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C(C1=O)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


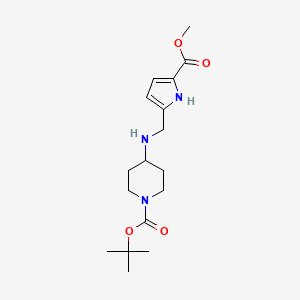
![(1S,2R,6S,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B14042873.png)



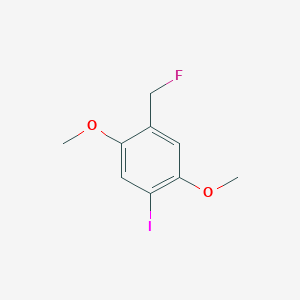
![N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine](/img/structure/B14042915.png)
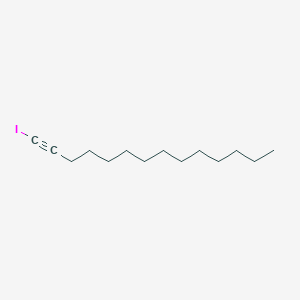
![bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)



